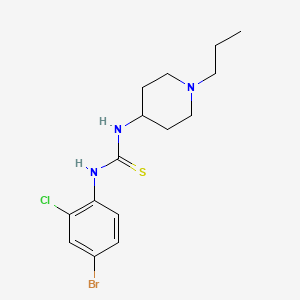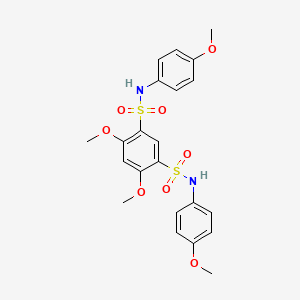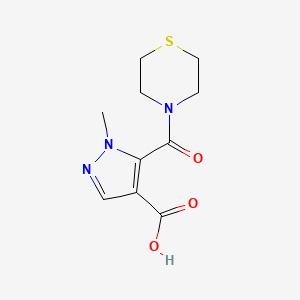![molecular formula C22H26N2O2 B4878007 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone](/img/structure/B4878007.png)
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone
描述
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone, also known as MPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that have similar chemical structures to the naturally occurring stimulant cathinone, found in the khat plant. MPPP is a relatively new compound, and its synthesis, mechanism of action, and physiological effects have been the subject of recent scientific research.
作用机制
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone acts as a dopamine and norepinephrine reuptake inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the physiological effects associated with 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone use has been associated with a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and increased alertness. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has also been found to increase the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased motivation.
实验室实验的优点和局限性
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has a number of advantages and limitations for use in laboratory experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it useful for investigating the role of these neurotransmitters in the brain. However, its potential for abuse and its associated legal restrictions make it difficult to obtain and use in laboratory experiments.
未来方向
There are a number of future directions for research on 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone. One area of interest is its potential as a treatment for depression and attention deficit hyperactivity disorder. Studies have shown that 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone can increase levels of dopamine and norepinephrine in the brain, which are thought to be involved in the pathophysiology of these disorders. Another area of interest is its potential as a tool for investigating the role of dopamine and norepinephrine in the brain. Studies using 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone could provide valuable insights into the function of these neurotransmitters and their role in the development of neuropsychiatric disorders.
科学研究应用
1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been the subject of scientific research due to its potential as a psychoactive drug. Studies have investigated its mechanism of action, physiological effects, and potential therapeutic applications. 1-(4-methylphenyl)-3-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-propanone has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This has led to its use as a recreational drug, as well as its investigation as a potential treatment for depression and attention deficit hyperactivity disorder.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[4-(piperidine-1-carbonyl)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-5-7-18(8-6-17)21(25)13-14-23-20-11-9-19(10-12-20)22(26)24-15-3-2-4-16-24/h5-12,23H,2-4,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOWABPYIMCGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
![methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)


![methyl 5-ethyl-2-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4877974.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4877986.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)

![ethyl 5-methyl-2-[({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4878034.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4878039.png)